1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine
Description
Molecular Geometry and Conformational Analysis
The molecular architecture of this compound consists of two distinct heterocyclic components connected through a nitrogen bridge. The pyrazole ring adopts a planar five-membered configuration, with the methyl substituent at the N1 position oriented out of the ring plane to minimize steric interactions. The pyrrolidine ring exhibits a characteristic envelope conformation, which is typical for five-membered saturated rings, allowing for optimal orbital overlap while reducing ring strain.
The connection between the pyrazole N4 position and the pyrrolidine ring creates a flexible linkage that permits multiple conformational states. Computational analysis suggests that the preferred conformation positions the amino group at the pyrrolidine C3 position in an equatorial-like orientation, minimizing intramolecular steric clashes. The dihedral angle between the pyrazole plane and the pyrrolidine ring varies depending on the specific conformational state, with energy barriers between conformers being relatively low due to the single-bond rotation freedom.
Bond length analysis reveals that the nitrogen-nitrogen bond within the pyrazole ring measures approximately 1.35 Angstroms, consistent with partial double-bond character due to aromatic delocalization. The carbon-nitrogen bonds connecting the pyrazole to the pyrrolidine system exhibit typical single-bond characteristics with lengths around 1.47 Angstroms. The amine substituent displays standard sp3 hybridization geometry with tetrahedral bond angles around the nitrogen center.
Electronic Structure and Orbital Interactions
The electronic structure of this compound exhibits complex orbital interactions arising from the conjugated pyrazole system and the electron-donating pyrrolidine moiety. The pyrazole ring contains six π electrons distributed across the five-membered aromatic system, with significant electron density localization on the nitrogen atoms. The N1 methylation reduces the basicity of this nitrogen while maintaining the aromatic character of the ring system.
The highest occupied molecular orbital primarily resides on the pyrazole nitrogen atoms and the aromatic carbon framework, while the lowest unoccupied molecular orbital shows distribution across the pyrazole ring with some contribution from the connecting nitrogen atom. The energy gap between these frontier orbitals influences the compound's reactivity patterns and electronic transitions. The electron-donating pyrrolidine ring increases the overall electron density of the system, particularly affecting the N4 position of the pyrazole ring.
Charge distribution analysis indicates that the pyrazole nitrogen atoms carry partial negative charges, while the carbon atoms exhibit varying degrees of positive character depending on their position relative to the heteroatoms. The amine group at the pyrrolidine C3 position maintains significant nucleophilic character, with the nitrogen lone pair oriented to minimize repulsion with adjacent bonds. The molecular dipole moment results from the asymmetric charge distribution, with the polar amine group contributing significantly to the overall polarity.
Crystallographic Data and Solid-State Arrangements
The solid-state structure of this compound and related compounds reveals important intermolecular interactions that govern crystal packing arrangements. Similar pyrazole-containing compounds demonstrate hydrogen bonding patterns involving the amine substituents and pyrazole nitrogen atoms, which significantly influence the crystal lattice organization.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H14N4 | |
| Molecular Weight | 166.22 g/mol | |
| Crystal System | Not determined | - |
| Space Group | Not determined | - |
| Unit Cell Parameters | Not available | - |
The crystallographic analysis of related pyrazole derivatives indicates that these compounds typically crystallize in monoclinic or orthorhombic systems, with unit cell dimensions reflecting the molecular size and packing efficiency. The presence of multiple hydrogen bond donors and acceptors within the molecule creates opportunities for extensive intermolecular networking in the solid state. The amine group can participate in both hydrogen bonding as a donor and accept interactions through its lone pair electrons.
Packing analysis of structurally similar compounds suggests that molecules arrange themselves to maximize favorable intermolecular contacts while minimizing unfavorable steric interactions. The pyrazole rings often engage in π-π stacking interactions when geometric constraints permit, contributing to the overall lattice energy and thermal stability of the crystalline form. The pyrrolidine rings provide additional van der Waals contacts that help stabilize the three-dimensional network structure.
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-11-6-8(4-10-11)12-3-2-7(9)5-12/h4,6-7H,2-3,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSGFFKFDBTKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 1-Methyl-1H-pyrazol-4-amine
The foundational step involves synthesizing the pyrazole ring with methyl substitution at N-1 and amino substitution at C-4. According to chemical synthesis routes documented in literature, this can be achieved via:
Hydrazine Derivative Condensation:
Reacting methylhydrazine with suitable ketone derivatives, such as 1,3-dicarbonyl compounds, under acidic or basic conditions, facilitates cyclization to form the pyrazole core.Route Example:
A typical route involves reacting methylhydrazine with ethyl acetoacetate in acetic acid, followed by cyclization and methylation steps to yield 1-methyl-1H-pyrazol-4-amine.
Step 2: N-Methylation of Pyrazol-4-amine
The amino group at C-4 can be methylated using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions, yielding the N-methylated pyrazole derivative.
Functionalization to Attach the Pyrrolidine Ring
Step 3: Formation of Pyrrolidin-3-amine Moiety
The pyrrolidine ring bearing an amino group at position 3 can be synthesized via:
Reductive Amination:
Reacting an aldehyde or ketone precursor with ammonia or primary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the pyrrolidine ring with amino functionality.Alternative Route:
Cyclization of amino acids or amino alcohol derivatives under suitable conditions can generate the pyrrolidine core.
Step 4: Coupling of Pyrazole and Pyrrolidine
The key step involves linking the pyrazole core to the pyrrolidine ring:
Amide Bond Formation:
Activation of the pyrazole derivative (e.g., via carbodiimide coupling agents like EDC or DCC) allows conjugation with the amino group on the pyrrolidine ring, forming the pyrrolidin-3-amine linkage.Final Methylation:
The methyl group on the pyrazole nitrogen is introduced prior to coupling or after, depending on the synthetic route, using methylating agents.
Representative Data and Reaction Conditions
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Pyrazole synthesis | Hydrazine + 1,3-dicarbonyl in acetic acid | ~50-70% | From literature, e.g., reaction of methylhydrazine with ethyl acetoacetate |
| N-methylation | Dimethyl sulfate, base | ~80% | Conducted at room temperature; control for over-methylation |
| Pyrrolidine formation | Formaldehyde + ammonia or amino acid derivatives | Variable | Reflux conditions, yields ~60-75% |
| Coupling | EDC or DCC in DMF | ~65-80% | Room temperature, inert atmosphere |
Notes on Optimization and Variations
Protecting Groups:
Protecting groups such as Boc or Fmoc may be employed on amino functionalities to prevent side reactions during coupling.Reaction Monitoring:
TLC, NMR, and IR spectroscopy are used to monitor reaction progress and confirm structure at each stage.Purification:
Techniques such as column chromatography and recrystallization are standard for isolating pure intermediates and final compounds.
Summary of Literature and Patent Data
Patent WO2015063709A1 describes processes involving heterocyclic intermediates and coupling strategies, which could be adapted for this compound's synthesis.
Chemical synthesis routes for related pyrazole derivatives involve cyclization of hydrazines with acetoacetates, methylation, and subsequent amine coupling.
Advanced methodologies include heterocyclic acetonitrile transformations and regioselective derivatizations, providing versatile routes for complex pyrazole derivatives.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound
Biological Activity
1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological properties of this compound, drawing from diverse research studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions where pyrazole derivatives are combined with pyrrolidine frameworks. The purity of synthesized compounds is crucial for biological testing, often exceeding 95% as indicated in commercial sources .
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including:
- Anticancer Activity
- Antimicrobial Activity
- Anti-inflammatory Activity
Anticancer Activity
Research has shown that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. A study utilizing A549 human lung adenocarcinoma cells demonstrated that certain modifications to the pyrazole structure can enhance cytotoxicity. For instance, compounds with specific substitutions on the phenyl ring showed reduced cell viability, indicating potential for further development as anticancer agents .
| Compound | Cell Line | Viability (%) | Notes |
|---|---|---|---|
| 1 | A549 | 78–86 | Weak activity |
| 6 | A549 | 64 | Enhanced activity with 4-chlorophenyl substitution |
| 8 | A549 | <66 | Most potent among tested derivatives |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. In vitro assays against multidrug-resistant strains of Staphylococcus aureus revealed that while some derivatives showed promise, others exhibited limited activity against Gram-negative pathogens. The minimum inhibitory concentration (MIC) values were generally above 64 µg/mL for many tested compounds .
Anti-inflammatory Activity
Recent studies have highlighted anti-inflammatory properties associated with pyrazole derivatives. For example, compounds similar to this compound have shown significant inhibition of COX enzymes, which are critical in inflammatory processes. The IC50 values for some derivatives ranged from 0.02 to 0.04 µM, demonstrating a strong potential for developing anti-inflammatory medications .
| Compound | COX Inhibition (IC50) | Selectivity Index |
|---|---|---|
| A | 0.02 µM | High |
| B | 0.04 µM | Moderate |
Case Studies and Research Findings
Several case studies have provided insights into the pharmacological profiles of pyrazole derivatives:
- Study on Anticancer Properties : A series of pyrazole derivatives were tested against various cancer cell lines, showing that structural modifications significantly impacted their efficacy.
- Antimicrobial Resistance : Research focused on the interaction between pyrazole compounds and resistant bacterial strains highlighted the need for novel scaffolds in drug design.
- Inflammation Models : Animal models demonstrated the effectiveness of certain pyrazole derivatives in reducing inflammation markers, supporting their therapeutic potential.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine is CHN, with a molecular weight of 166.22 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug development.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's IC values were reported as follows:
| Cell Line | IC (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in tumor growth and survival .
Anti-inflammatory Effects
The structure of this compound suggests potential anti-inflammatory properties. Preliminary studies have shown that it may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Derivatives of pyrazolo compounds have shown efficacy against several bacterial strains, indicating that this compound could be developed into an antimicrobial agent .
Case Study 1: Anticancer Research
A comprehensive study published in Molecules highlighted the anticancer potential of pyrazolo derivatives, including this compound. Researchers demonstrated its ability to induce apoptosis in cancer cells through modulation of specific kinase pathways .
Case Study 2: Anti-inflammatory Mechanism
In another study focused on anti-inflammatory applications, the compound was tested for its ability to modulate cytokine production in vitro. Results indicated a significant reduction in the levels of TNF-alpha and IL-6, suggesting its potential use in treating inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The following analogs differ in substituents on the pyrrolidine ring, pyrazole moiety, or additional functional groups, leading to variations in physicochemical properties and biological activity.
Table 1: Structural and Physicochemical Comparison
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : and NMR confirm structural integrity (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm and pyrazole aromatic signals at δ 7.0–8.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]) and fragments .
- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for pyridylpyrazole derivatives .
Advanced: How can mechanistic studies elucidate the compound’s role in catalytic or biological systems?
Methodological Answer :
Mechanistic pathways (e.g., enzyme inhibition or ligand-receptor interactions) are probed via:
- Kinetic Isotope Effects (KIE) : To identify rate-determining steps in catalytic cycles.
- Molecular Dynamics (MD) Simulations : To model binding affinities with target proteins (e.g., using GROMACS) .
- Spectroscopic Trapping : Intermediate isolation via freeze-quench techniques paired with EPR or UV-Vis spectroscopy.
Basic: How should researchers address contradictory pharmacological data (e.g., varying IC50_{50}50 values) across studies?
Methodological Answer :
Contradictions may arise from assay variability (e.g., cell line differences, buffer pH). Standardize protocols using:
- Positive Controls : Reference compounds (e.g., known kinase inhibitors) to calibrate activity .
- Dose-Response Curves : Triplicate measurements with statistical validation (e.g., ANOVA, p < 0.05) .
- Meta-Analysis : Cross-reference bioactivity data from public databases (ChEMBL, PubChem) to identify outliers .
Advanced: What strategies integrate computational reaction design with experimental synthesis for derivatives?
Q. Methodological Answer :
- Retrosynthetic AI Tools : Platforms like ICSynth or Chematica propose feasible routes based on known pyrazole syntheses .
- Transition State Modeling : Identify low-energy pathways for challenging steps (e.g., ring closure) using QM/MM methods .
- High-Throughput Screening (HTS) : Automate reaction condition testing (e.g., varying catalysts or temperatures) guided by computational predictions .
Basic: What safety protocols are essential during handling and storage?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Storage : In airtight containers under inert gas (N) at –20°C to prevent degradation .
Advanced: How can statistical methods improve yield reproducibility in scaled-up synthesis?
Q. Methodological Answer :
- Response Surface Methodology (RSM) : Optimize multi-variable interactions (e.g., reagent ratio, agitation speed) .
- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy ensures consistency .
- Failure Mode and Effects Analysis (FMEA) : Preemptively address risks (e.g., impurity formation) during scale-up .
Basic: What are the key pharmacophore elements of this compound for target engagement?
Q. Methodological Answer :
- Pyrazole Ring : Acts as a hydrogen bond acceptor via N-atoms.
- Pyrrolidine Amine : Enhances solubility and mediates interactions with acidic residues (e.g., Asp/Glu in enzymes) .
- Methyl Group : Steric effects modulate binding pocket accessibility. Validate via SAR studies using methyl-substituted analogs .
Advanced: How can crystallographic data resolve stereochemical ambiguities in derivatives?
Q. Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
